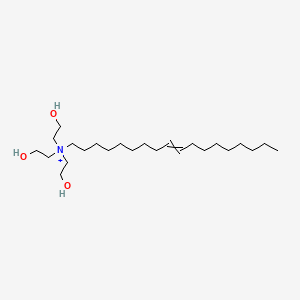
N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium is a chemical compound with the molecular formula C22H45NO3. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and hydrophilic head, making it effective in reducing surface tension in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium typically involves the reaction of octadec-9-en-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Octadec-9-en-1-amine with Ethylene Oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, resulting in the formation of the tris(2-hydroxyethyl) derivative.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies for cell membrane studies due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: The compound is used in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium involves its ability to interact with both hydrophobic and hydrophilic environments. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with polar substances, reducing surface tension and stabilizing emulsions. This dual interaction is crucial for its effectiveness as a surfactant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’- (octadec-9-enylimino)bisethanol: Similar in structure but with different functional groups.
N,N-bis(2-hydroxyethyl)oleamide: Another surfactant with a similar hydrophobic tail but different head group.
Uniqueness
N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium is unique due to its specific combination of hydrophobic and hydrophilic properties, making it highly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
155105-66-1 |
|---|---|
Molekularformel |
C24H50NO3+ |
Molekulargewicht |
400.7 g/mol |
IUPAC-Name |
tris(2-hydroxyethyl)-octadec-9-enylazanium |
InChI |
InChI=1S/C24H50NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-22-26,20-23-27)21-24-28/h9-10,26-28H,2-8,11-24H2,1H3/q+1 |
InChI-Schlüssel |
ZKOJBSFUYWVFHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC[N+](CCO)(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


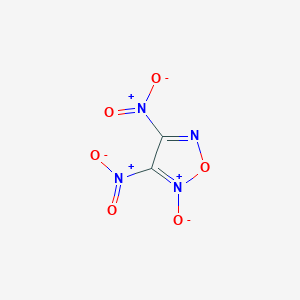
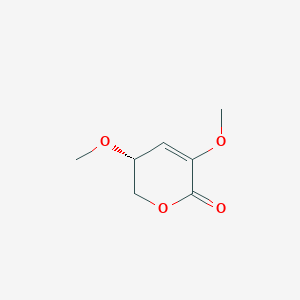
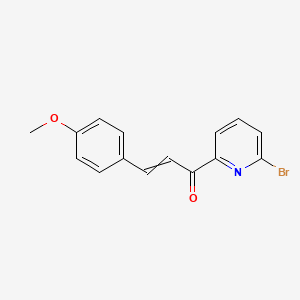
![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
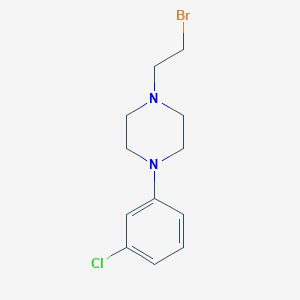
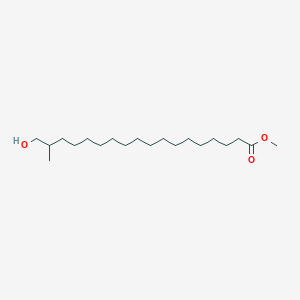
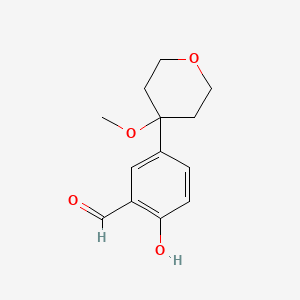
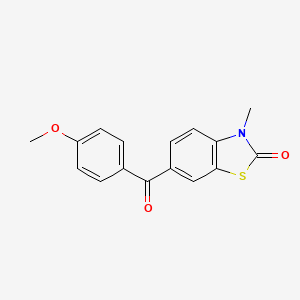



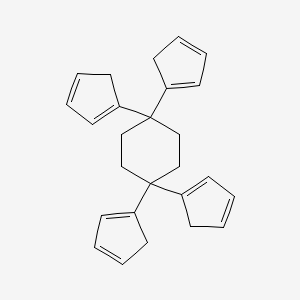
![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)
